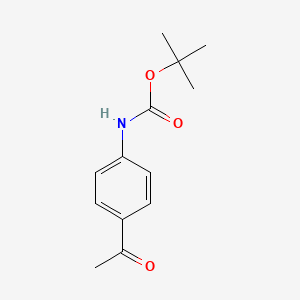

tert-Butyl (4-acetylphenyl)carbamate

Übersicht

Beschreibung

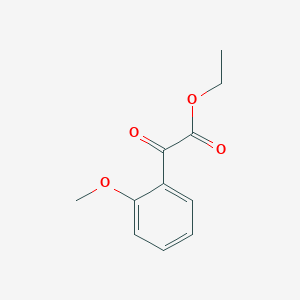

“tert-Butyl (4-acetylphenyl)carbamate” is a chemical compound with the molecular formula C13H17NO3 . It is used in research and has been involved in various chemical reactions .

Synthesis Analysis

The synthesis of “tert-Butyl (4-acetylphenyl)carbamate” has been carried out by blending N-(t-Boc)thioacetamide with various aminoesters, in the presence of NEt3 and natural phosphate (NP) . The residue was purified by flash column chromatography with petroleum ether/ethyl acetate (1/1, v/v) to afford tert-butyl N-(4-acetylphenyl)carbamate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-acetylphenyl)carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 235.28 g/mol .Chemical Reactions Analysis

“tert-Butyl (4-acetylphenyl)carbamate” has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The physicochemical properties of “tert-Butyl (4-acetylphenyl)carbamate” include a high GI absorption, BBB permeant, and it is not a P-gp substrate . The compound has a lipophilicity Log Po/w (iLOGP) of 2.63 . The water solubility of the compound is 0.305 mg/ml; 0.0013 mol/l .Wissenschaftliche Forschungsanwendungen

1. Enzymatic Kinetic Resolution

- Application Summary: This compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . This process is crucial for the synthesis of chiral organoselenanes and organotelluranes .

- Methods of Application: The resolution process involves a lipase-catalyzed transesterification reaction . The carbamate is resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results: The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

2. Synthesis of Benzohydrols

- Application Summary: Tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, a related compound, is used in the synthesis of benzohydrols, specifically chlorobenzohydrols . These are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not specified in the source .

3. Synthesis of Organoselenanes and Organotelluranes

- Application Summary: This compound is used in the synthesis of organoselenanes and organotelluranes . These compounds have drawn the attention of the scientific community due to their biological properties .

- Methods of Application: The synthesis involves the reduction of tert-butyl (2-acetylphenyl)carbamate with NaBH4, which gives (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . The acylated derivative (R,S)-4 was efficiently synthesized from (R,S)-3 and acetic anhydride .

- Results: The chiral building blocks [®-I and (S)-I] could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

4. Deprotection of tert-Butyl Groups

- Application Summary: Tert-butyl (4-acetylphenyl)carbamate is used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not specified in the source .

5. Ketoreductase-Assisted Synthesis

- Application Summary: This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process is crucial for the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

- Methods of Application: The synthesis involves the reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . The best conditions for maximum conversion and >99% chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .

- Results: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

6. Anti-Inflammatory Activity

- Application Summary: Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which can be synthesized from tert-butyl 2-amino phenylcarbamate, have been evaluated for in vivo anti-inflammatory activity . These compounds are compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, the percentage of inhibition values ranging from 54.239 to 39.021% . The results revealed that the compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively, which was comparable to the standard drug .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-(4-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDQEZQKBKXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572126 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-acetylphenyl)carbamate | |

CAS RN |

232597-42-1 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

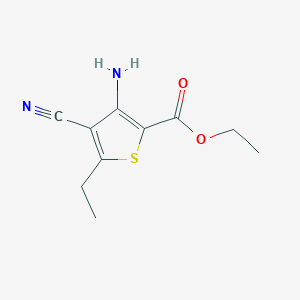

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

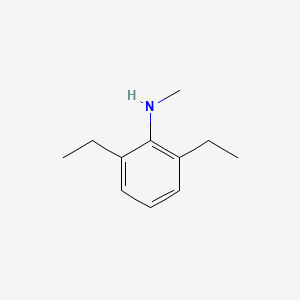

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

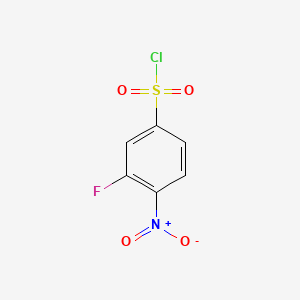

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)